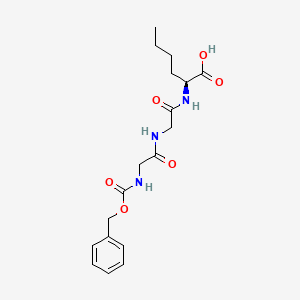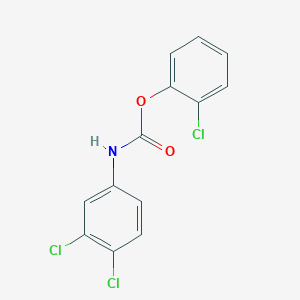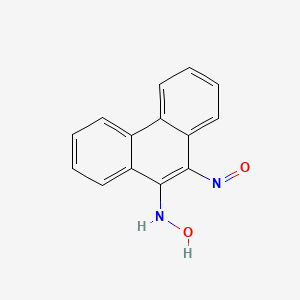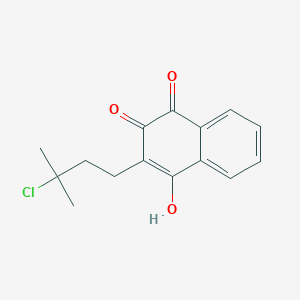
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydroxyl group and a 3-chloro-3-methylbutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative with 3-chloro-3-methylbutyl chloride under basic conditions. The hydroxyl group can be introduced through a subsequent oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or dehydroxylated product.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-3-methyl-1-butyne: A related compound with a similar side chain but different core structure.
3-Chloro-2-methyl-1-propene: Another compound with a similar side chain but different reactivity.
Uniqueness
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione is unique due to its combination of a naphthalene ring with a hydroxyl group and a 3-chloro-3-methylbutyl side chain
Propriétés
Numéro CAS |
111479-51-7 |
|---|---|
Formule moléculaire |
C15H15ClO3 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
3-(3-chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H15ClO3/c1-15(2,16)8-7-11-12(17)9-5-3-4-6-10(9)13(18)14(11)19/h3-6,17H,7-8H2,1-2H3 |
Clé InChI |
XGXUKHSGLDPMRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


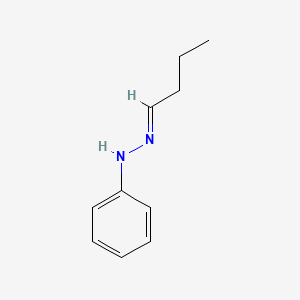


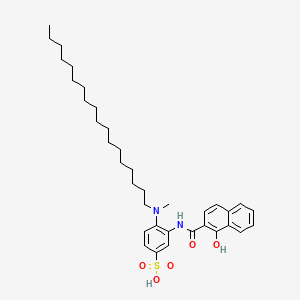


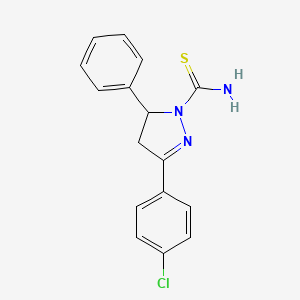

![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

